1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)10(15)8-5-7-3-1-2-4-9(7)16-6-8/h1-4,8,10,15H,5-6H2 |
InChI Key |
DRKCSZAJELWEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(C(F)(F)F)O |
Origin of Product |
United States |
Stereochemical Investigations of 1 Chroman 3 Yl 2,2,2 Trifluoroethan 1 Ol
Absolute Configuration Determination of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol
There is no specific information available in the scientific literature regarding the determination of the absolute configuration of the stereoisomers of this compound. General methods for determining the absolute configuration of chiral molecules, such as X-ray crystallography of the parent compound or a suitable crystalline derivative, or the application of Mosher's method using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), could theoretically be applied. Another approach involves the use of chiral derivatizing agents like axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) in conjunction with 19F NMR spectroscopy to determine the absolute α-configuration of secondary alcohols. However, the application of these methods to this compound has not been reported.
Chiral Resolution Techniques for this compound Enantiomers
Specific techniques for the chiral resolution of the enantiomers of this compound are not described in the available literature. In general, chiral resolution of racemic mixtures can be achieved through several methods. One common approach is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by separation of the diastereomers through crystallization. Another widely used technique is chiral column chromatography, which employs a stationary phase that has a differential affinity for the enantiomers of the target compound. While these are standard procedures for separating enantiomers, their specific application and efficacy for this compound have not been documented.
Conformational Analysis of this compound
A detailed conformational analysis of this compound is not present in the scientific literature. Conformational analysis of the chromane (B1220400) ring system in related molecules suggests that the dihydropyran ring typically adopts a half-chair conformation. The orientation of substituents on the chromane ring, particularly at the C2 and C3 positions, influences the conformational equilibrium. For a 3-substituted chromane such as the title compound, the substituent may exist in either an axial or equatorial position, and the preferred conformation would depend on steric and electronic factors. The presence of the bulky and electron-withdrawing 2,2,2-trifluoro-1-hydroxyethyl group at the C3 position would be a significant factor in determining the conformational preference. Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to investigate the potential energy surface and determine the relative stabilities of different conformers. However, such studies for this compound have not been published.
Reactivity and Chemical Transformations of 1 Chroman 3 Yl 2,2,2 Trifluoroethan 1 Ol
Derivatization Strategies for 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol and its Analogs
The primary site for derivatization on this compound is the secondary hydroxyl group. Its reactivity allows for a range of chemical modifications, including esterification, etherification, oxidation, and substitution reactions. These transformations are crucial for creating analogs with modified properties and for preparing the molecule for further synthetic steps.
Esterification: The secondary alcohol of this compound can be converted to its corresponding ester through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. byjus.com The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. masterorganicchemistry.comlibretexts.orgchemguide.co.ukmasterorganicchemistry.com Due to the equilibrium nature of this reaction, it is often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, acid chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine (B128534). byjus.com Another effective method is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com
Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comlumenlearning.com This method involves a two-step process: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide or other suitable leaving group from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comlumenlearning.com Given that this is a secondary alcohol, the choice of the alkyl halide is critical; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com The synthesis of fluorinated ethers, in particular, is well-documented and can be achieved through various modifications of the Williamson reaction. fluorine1.rufluorine1.ru
| Reaction Type | Reagent(s) | Product Type | Typical Conditions |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester | Heat, excess alcohol or water removal |
| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ester | Room temperature or gentle heating |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | Anhydrous solvent (e.g., THF, DMF) |
The secondary alcohol functional group in this compound can be oxidized to form the corresponding ketone, 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-one. However, the oxidation of α-trifluoromethyl carbinols can be challenging. The strong electron-withdrawing nature of the CF₃ group increases the activation barrier for oxidation compared to non-fluorinated alcohols. thieme.de
Despite this, several methods are effective. The Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine at low temperatures, is a mild and efficient method for oxidizing secondary alcohols to ketones without over-oxidation. chemistrysteps.combyjus.commissouri.educhemistryhall.comadichemistry.com Other chromium-free reagents such as Dess-Martin periodinane (DMP) also provide a reliable route. More recently, catalytic methods using nitroxide radicals (like TEMPO) or ruthenium complexes with a co-oxidant have been developed specifically for the efficient oxidation of trifluoromethyl carbinols under mild conditions. thieme.deresearchgate.netresearchgate.netrsc.orgbohrium.com
| Oxidation Method | Reagent(s) | Key Features |
|---|---|---|
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Mild, avoids toxic metals, requires low temperature (-78 °C). missouri.edu |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Mild, room temperature, neutral conditions. |
| Ruthenium-catalyzed Oxidation | Ru(II) complex, NaIO₄ | Catalytic, mild conditions, excellent yields for trifluoromethyl carbinols. researchgate.net |
| Nitroxide-catalyzed Oxidation | TEMPO, co-oxidant (e.g., NaOCl) | Catalytic, environmentally friendly approach. bohrium.com |
Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution at the carbinol carbon, the -OH group must first be converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base. Subsequently, a wide range of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻) can displace the tosylate/mesylate group, typically via an Sₙ2 mechanism, leading to inversion of stereochemistry at the chiral center. youtube.com
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the chroman moiety is susceptible to electrophilic aromatic substitution. wikipedia.orgbyjus.comlumenlearning.commasterorganicchemistry.com The ether oxygen attached to the aromatic ring is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. wikipedia.org Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation will predominantly occur at the positions ortho and para to the ether linkage (C6 and C8 positions of the chroman ring). lumenlearning.com
Role of this compound as a Synthetic Intermediate
This compound is a valuable synthetic intermediate or building block. The chroman framework is a core structure in many biologically active compounds and natural products. nih.gov For instance, chroman derivatives are key intermediates in the synthesis of pharmaceuticals like Nebivolol, a cardiovascular drug. ijbio.com
The presence of the trifluoromethyl group is particularly significant in medicinal chemistry. Incorporating a CF₃ group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound serves as a scaffold that combines the privileged chroman structure with the beneficial properties of a trifluoromethyl carbinol. Its versatile hydroxyl group allows for its incorporation into larger, more complex molecules through the derivatization strategies discussed previously, making it a key component in the synthesis of novel fluorinated therapeutic agents and materials. nih.gov
Mechanistic Studies of Reactions Involving this compound
The reactions involving this compound follow well-established organic chemistry mechanisms:
Fischer Esterification: This reaction proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst first protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. chemguide.co.ukmasterorganicchemistry.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comchemguide.co.uk
Swern Oxidation: The mechanism begins with the reaction of DMSO and oxalyl chloride to form an electrophilic sulfur species, the chloro(dimethyl)sulfonium ion. chemistrysteps.comchemistryhall.com The alcohol attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base, like triethylamine, deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide intermediate. This intermediate then undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. byjus.comadichemistry.com
Nucleophilic Substitution (Sₙ2): Following conversion of the alcohol to a tosylate or mesylate, the reaction with a nucleophile proceeds via a concerted, one-step Sₙ2 mechanism. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. youtube.com
Electrophilic Aromatic Substitution: The mechanism involves two main steps. First, the π electrons of the aromatic ring attack the electrophile (e.g., the nitronium ion, NO₂⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.comyoutube.comnih.gov In the second, faster step, a base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. lumenlearning.comyoutube.com
Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H, ¹³C, and ¹⁹F NMR Data Analysis for Structural and Electronic Insights
One-dimensional NMR experiments targeting ¹H (proton), ¹³C, and ¹⁹F nuclei are essential for the initial structural assessment of this compound. Each spectrum offers unique insights into the molecular framework and the electronic effects of its constituent functional groups.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For this compound, characteristic signals would be expected for the aromatic protons on the chroman ring, the diastereotopic methylene (B1212753) protons of the chroman ether linkage, the methine protons on the heterocyclic ring, and the hydroxyl proton. pdx.edulibretexts.org The trifluoromethyl group significantly influences the chemical shift of the adjacent carbinol proton, shifting it downfield. libretexts.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chroman moiety would display signals in the aromatic region (115-150 ppm) and the aliphatic region for the saturated portion of the ring (20-80 ppm). oregonstate.edulibretexts.org The carbon bearing the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms and would be shifted significantly downfield due to the strong electron-withdrawing effect of the fluorine atoms. oregonstate.edu
¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial technique. alfa-chemistry.comwikipedia.org It typically shows a single, sharp signal for the three equivalent fluorine atoms. The chemical shift of this signal is highly sensitive to the electronic environment, providing confirmation of the trifluoroethyl alcohol moiety. nih.govresearchgate.net The typical chemical shift range for CF₃ groups is between -50 to -70 ppm relative to a CFCl₃ standard. wikipedia.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on typical chemical shift ranges and substituent effects. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.8 - 7.5 | Multiplet |
| Chroman-O-CH₂ | 4.1 - 4.5 | Multiplet |
| Chroman-CH₂ | 2.8 - 3.2 | Multiplet |
| Chroman-CH | 2.5 - 3.0 | Multiplet |
| CF₃-CH-OH | 4.0 - 4.5 | Quartet (due to ¹⁹F coupling) |
| OH | Variable (2.0 - 5.0) | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on typical chemical shift ranges. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Quaternary (C-O) | 150 - 160 |
| Aromatic CH | 115 - 130 |
| Aromatic Quaternary | 120 - 140 |
| CF₃ | ~125 (quartet) |
| CF₃-CH-OH | 70 - 80 (quartet) |
| Chroman-O-CH₂ | 60 - 70 |
| Chroman-CH | 30 - 40 |
| Chroman-CH₂ | 20 - 30 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and determining the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would be used to trace the connectivity from the aromatic protons through the aliphatic protons of the chroman ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nih.gov This experiment is crucial for assigning each proton signal to its corresponding carbon atom, confirming, for instance, which ¹H signal corresponds to the C-2 methylene group versus the C-4 methylene group of the chroman.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This technique is vital for establishing the connectivity across quaternary carbons (which have no attached protons) and linking the trifluoroethan-1-ol side chain to the C-3 position of the chroman ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the relative stereochemistry of the molecule, such as the orientation of the trifluoroethyl alcohol group relative to the chroman ring.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation of this compound
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to within a few parts per million (ppm). scispace.comnih.govsemanticscholar.org This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₁F₃O₂). By comparing the experimentally measured exact mass with the calculated theoretical mass, HRMS serves as definitive proof of the elemental composition.
Table 3: HRMS Data for this compound
| Ion Type | Molecular Formula | Calculated Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₂F₃O₂⁺ | 233.0784 |
| [M+Na]⁺ | C₁₁H₁₁F₃NaO₂⁺ | 255.0603 |
Fragmentation Pattern Analysis
In MS, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:
Alpha Cleavage: As an alcohol, cleavage of the C-C bond adjacent to the oxygen is a common pathway. This could involve the loss of the chroman-3-yl radical, leading to a resonance-stabilized cation. libretexts.orglibretexts.org
Loss of Water: Dehydration (loss of H₂O) is another characteristic fragmentation for alcohols, resulting in a peak at M-18. libretexts.org
Cleavage of the Chroman Ring: The chroman ring can undergo characteristic cleavages, such as a retro-Diels-Alder reaction, leading to specific fragment ions. miamioh.edu
Loss of CF₃: Cleavage of the C-C bond can result in the loss of a trifluoromethyl radical, producing a fragment at M-69.
Analysis of these fragments helps to piece together the molecular structure, confirming the presence of both the chroman and the trifluoroethan-1-ol moieties. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy measures the vibrations of atoms and is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit several characteristic absorption bands.
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl (-OH) group, with the broadening due to hydrogen bonding. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the chroman ring appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org
C-O Stretch: A strong band corresponding to the C-O stretching of the alcohol would be expected in the 1050-1150 cm⁻¹ region. The C-O-C stretch of the ether in the chroman ring would also appear in this fingerprint region, typically around 1200-1250 cm⁻¹.
C-F Stretch: The carbon-fluorine bonds of the -CF₃ group will produce very strong and characteristic absorption bands in the 1000-1350 cm⁻¹ region. pressbooks.pub
Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bonds in the aromatic ring are expected in the 1450-1600 cm⁻¹ range.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Ether (Ar-O-C) | C-O Stretch | 1200 - 1250 | Strong |
| Alcohol (C-OH) | C-O Stretch | 1050 - 1150 | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding its structure-activity relationships.
While specific crystallographic data for this compound is not publicly available, the general applicability of this technique to related chroman and trifluoroethanol derivatives demonstrates its importance. For instance, obtaining suitable crystals of some substituted chroman-4-one derivatives has proven challenging, necessitating alternative methods like vibrational circular dichroism (VCD) for absolute configuration determination. nih.govacs.org However, for other chroman derivatives, such as (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a building block for Nebivolol, single-crystal X-ray analysis has been successful in determining the absolute configuration. nih.gov
In a study of a related trifluoroethanol derivative, (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, X-ray crystallography confirmed the absolute configuration at the chiral center. researchgate.net The analysis revealed that in the crystal, molecules are linked by O—H···N hydrogen bonds, forming zigzag chains. researchgate.net This highlights the detailed intermolecular interaction data that can be gleaned from crystallographic studies.
Should single crystals of this compound be obtained, the expected data from an X-ray diffraction study would include the parameters presented in the interactive table below.
Table 1. Hypothetical Crystallographic Data for this compound.
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a more detailed description of the symmetry within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination of this compound
The determination of enantiomeric excess (ee) is crucial in the synthesis and characterization of chiral molecules like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the state-of-the-art technique for separating enantiomers and quantifying their relative amounts. heraldopenaccess.us
The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These CSPs are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for determining the enantiomeric purity of a vast range of compounds. uma.es For a molecule like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are among the most versatile and widely used for their broad applicability. nih.gov Other potential CSPs include cyclodextrin-based phases, where the analyte can form inclusion complexes within the chiral cavity of the cyclodextrin.
The development of a chiral HPLC method would involve screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve good resolution and reasonable analysis times. The interactive table below outlines typical parameters for a chiral HPLC method.
Table 2. Typical Parameters for Chiral HPLC Method Development.
| Parameter | Example Values/Options | Purpose |
|---|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H), Cyclodextrin-based (e.g., CYCLOBOND) | To provide a chiral environment for separation. |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v), Acetonitrile/Water with acid | To elute the compounds and modulate their interaction with the CSP. |
| Flow Rate | 1.0 mL/min | To control the speed of the separation. |
| Temperature | 25 °C | Can affect the thermodynamics of the separation. |
| Detection | UV at 254 nm | To detect the compounds as they elute from the column. |
Gas Chromatography (GC)
Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. lcms.cz For this compound, direct analysis might be possible, or derivatization could be employed to increase its volatility. Chiral GC columns often utilize derivatized cyclodextrins as the stationary phase. lcms.cz The separation mechanism is based on the differential partitioning of the enantiomers between the mobile gas phase and the chiral stationary phase.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
The accuracy and reliability of ee determination by chiral chromatography are high, provided that the method is properly developed and validated, with good resolution between the enantiomeric peaks. umn.edu
Computational and Theoretical Investigations of 1 Chroman 3 Yl 2,2,2 Trifluoroethan 1 Ol
Quantum Chemical Calculations (DFT, Ab Initio) on 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the properties of molecules at the electronic level. rsc.orgnih.gov For this compound, these methods elucidate its structural and electronic nature with high accuracy. DFT, especially with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy, making it suitable for calculating a wide range of molecular properties. researchgate.net Ab initio methods, while more computationally intensive, provide benchmark data for validating DFT results.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. youtube.comyoutube.com
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich chroman ring system, specifically the benzene (B151609) moiety. In contrast, the LUMO is anticipated to be distributed over the trifluoroethan-1-ol side chain, influenced by the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group. This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation.
Molecular Electrostatic Potential (MEP) maps further illustrate the charge distribution. The MEP surface would likely show negative potential (red/yellow) around the oxygen atoms and the fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl proton and the aromatic protons, highlighting sites for nucleophilic interaction.
Table 1: Illustrative Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.85 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.20 eV | Energy of the lowest energy electron-accepting orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.65 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | 2.45 D | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |
Spectroscopic Property Prediction and Validation
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. rsc.orgnih.gov Time-Dependent DFT (TD-DFT) is employed for predicting electronic absorption spectra (UV-Vis), while calculations of nuclear magnetic shielding constants (via the GIAO method) and vibrational frequencies are used to simulate NMR and IR/Raman spectra, respectively. nih.govekb.eg
Vibrational Spectroscopy (IR & Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. Key predicted frequencies for this compound would include the O-H stretching of the alcohol, strong C-F stretching modes from the trifluoromethyl group, C-O stretching from the ether and alcohol, and aromatic C-H and C=C stretching from the chroman ring. Comparing these calculated frequencies with experimental FT-IR and FT-Raman spectra helps confirm the molecular structure. semanticscholar.orgresearchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Predictions would show distinct signals for the aromatic and aliphatic protons of the chroman moiety, the carbinol proton, and a characteristic signal pattern for the trifluoromethyl group in the ¹⁹F NMR spectrum.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max). For this molecule, transitions would likely involve π → π* transitions within the aromatic system of the chroman ring and n → σ* transitions associated with the oxygen lone pairs.
Table 2: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Functional Group | Expected Experimental Range (cm⁻¹) | Calculated (DFT) Value (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 | 3450 |
| C-H Stretch | Aromatic | 3000-3100 | 3065 |
| C-H Stretch | Aliphatic | 2850-3000 | 2940 |
| C-F Stretch | Trifluoromethyl | 1100-1400 | 1280, 1155 |
| C-O Stretch | Ether/Alcohol | 1000-1300 | 1230, 1080 |
Molecular Dynamics Simulations of this compound Conformers in Solution
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the behavior of molecules over time, offering insights into their dynamics, conformational flexibility, and interactions with their environment. youtube.commdpi.com An MD simulation for this compound in a solvent like water or ethanol (B145695) would reveal how the molecule explores different shapes (conformers) and how it interacts with solvent molecules. rsc.orgnih.gov
The simulation would begin by placing the molecule in a box of explicit solvent molecules. The system's evolution is then simulated by solving Newton's equations of motion for every atom over a period typically ranging from nanoseconds to microseconds. The analysis of the resulting trajectory can reveal:
Conformational Analysis: The primary focus would be on the rotation around the single bond connecting the chroman ring to the trifluoroethanol group. This would identify the most stable conformers and the energy barriers between them.
Solvation and Hydrogen Bonding: MD simulations can quantify the hydrogen bonds formed between the molecule's hydroxyl group and the surrounding solvent molecules. The stability and lifetime of these hydrogen bonds are crucial for understanding its solubility and behavior in protic solutions.
Structural Properties: Radial distribution functions (RDFs) can be calculated to understand the structuring of solvent molecules around different parts of the solute, such as the hydrophobic chroman ring versus the polar alcohol and trifluoromethyl groups.
Reaction Mechanism Modeling for Syntheses and Transformations Involving this compound
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
A plausible synthetic route for this compound is the nucleophilic addition of a trifluoromethyl anion equivalent (e.g., from Ruppert-Prakash reagent, TMSCF₃) to chroman-3-one, followed by protonation. nih.govorganic-chemistry.org DFT could be used to model this process by:
Optimizing Geometries: Calculating the minimum energy structures of the reactant (chroman-3-one), the nucleophile, the tetrahedral intermediate, and the final alcohol product.
Locating the Transition State (TS): Identifying the highest-energy structure along the reaction coordinate that connects the reactants to the intermediate.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction's activation barrier (Ea), providing insight into the reaction kinetics.
This modeling can help rationalize reaction outcomes, predict the stereoselectivity of the addition, and guide the optimization of reaction conditions. researchgate.netnih.govresearchgate.net
Molecular Docking Studies of this compound for Molecular Interaction Mechanisms (Purely In Silico and In Vitro Focus)
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. nih.govsciencescholar.us This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netepa.gov
For this compound, a docking study would involve:
Ligand Preparation: The 3D structure of the molecule is generated and energy-minimized.
Receptor Selection: A biologically relevant protein target is chosen. Given the chroman scaffold, potential targets could include cyclooxygenases (COX), kinases, or cholinesterases. sciencescholar.usnih.govnih.gov
Docking Simulation: Using software like AutoDock or Molegro Virtual Docker, the ligand is placed in the binding site of the receptor, and various possible binding poses are explored.
Scoring and Analysis: Each pose is assigned a score based on its calculated binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues.
A hypothetical docking study might show the hydroxyl group of the ligand acting as a hydrogen bond donor or acceptor with polar residues (e.g., Ser, Thr, Asp), while the chroman ring engages in hydrophobic or π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp). The trifluoromethyl group could participate in specific fluorine-protein interactions. These in silico findings provide a strong foundation for guiding subsequent in vitro biological assays.
Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Target (e.g., Cyclooxygenase-2)
| Parameter | Result | Interpretation |
|---|---|---|
| Binding Affinity | -8.2 kcal/mol | A strong negative value indicates favorable binding. |
| Key Interactions | Hydrogen Bond with Ser-353 | The hydroxyl (-OH) group acts as a donor/acceptor. |
| π-π Stacking with Trp-387 | The aromatic ring of the chroman moiety interacts with the tryptophan residue. | |
| Hydrophobic Interactions with Leu-352, Val-523 | The aliphatic part of the chroman ring fits into a hydrophobic pocket. |
Investigations into the Biological Relevance of 1 Chroman 3 Yl 2,2,2 Trifluoroethan 1 Ol Focus on Molecular Mechanism in Vitro Only
Structure-Activity Relationship (SAR) Studies of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol and its Analogs at a Molecular Level
The biological activity of chromane (B1220400) derivatives is significantly influenced by their structural characteristics. The inclusion of a trifluoromethyl (-CF3) group, as seen in this compound, is a key feature in medicinal chemistry. This group is known to enhance metabolic stability and membrane permeability due to its lipophilicity. nih.gov Furthermore, the fluorine atoms of the trifluoromethyl group can participate in hydrogen and halogen bonding, potentially increasing the binding affinity of the molecule to its biological targets. nih.gov
Structure-activity relationship (SAR) studies on analogous compounds have provided valuable insights. For instance, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, substitutions at the 6-position of the chromene ring were found to modulate antagonist activity at the P2Y6 receptor. nih.gov Similarly, studies on chroman-4-one derivatives as inhibitors of the enzyme SIRT2 have shown that substitutions at the 2-, 6-, and 8-positions are critical for potency. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for inhibitory activity. nih.gov
The nature of the substituent at the 3-position of the chromane ring is also a determinant of biological activity. For example, lactam-fused chroman derivatives with a 3-amino substituent have demonstrated dual affinity for the 5-HT1A receptor and the serotonin (B10506) transporter. doi.org These findings suggest that the 3-yl-2,2,2-trifluoroethan-1-ol moiety in the title compound likely plays a crucial role in its molecular interactions.
Table 1: Summary of Structure-Activity Relationship Findings for Chromane Analogs
| Chromane Scaffold | Position of Substitution | Nature of Substituent | Observed Biological Effect |
|---|---|---|---|
| 3-Nitro-2-(trifluoromethyl)-2H-chromene | 6-position | Various alkynes | Modulation of P2Y6 receptor antagonism nih.gov |
| Chroman-4-one | 2-, 6-, and 8-positions | Alkyl chains and electron-withdrawing groups | Inhibition of SIRT2 enzyme nih.gov |
| Lactam-fused chromane | 3-position | Amino substituents | Dual affinity for 5-HT1A receptor and serotonin transporter doi.org |
Enzymatic Inhibition or Activation Mechanisms by this compound in vitro
Based on studies of structurally related compounds, this compound is likely to exhibit inhibitory activity against a range of enzymes. The chromane core is present in molecules that have been shown to inhibit enzymes such as cholinesterases, β-secretase, cyclooxygenase-2, and lipoxygenases. nih.govnih.gov
The trifluoromethyl group is anticipated to be a significant contributor to these potential enzymatic interactions. Molecular docking studies of certain furochromone derivatives containing a trifluoromethyl group have indicated that the fluorine atoms can form hydrogen and halogen bonds with key residues in the active sites of enzymes like acetylcholinesterase. Specifically, interactions with residues such as Gly121, Ser203, Tyr133, Gly120, and Glu202 have been predicted. nih.gov
Furthermore, chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase. nih.govacs.org The mechanism of action for some antifungal chromenol derivatives is thought to involve the inhibition of C. albicans sterol 14α-demethylase (CYP51), as suggested by molecular docking studies. mdpi.com
Table 2: Enzymatic Inhibition by Chromane Analogs
| Compound Class | Target Enzyme | Potency |
|---|---|---|
| Furochromone derivatives | Cholinesterases, β-secretase | Not specified nih.gov |
| Homoisoflavonoids | 5-lipoxygenase (5-LOX) | Potent inhibitory activity nih.gov |
| Chroman-4-one derivatives | Sirtuin 2 (SIRT2) | IC50 in the low micromolar range nih.gov |
Receptor Binding Affinity and Ligand-Target Interactions of this compound in vitro
The chromane scaffold is a recognized pharmacophore that interacts with various receptors. Notably, 3-amino-chromane derivatives have been shown to bind with high affinity to the σ1 receptor, with some analogs exhibiting Ki values in the low nanomolar range. nih.govacs.org This suggests that the 3-substituted chromane structure of this compound may also facilitate interactions with this receptor.
In other studies, thio-substituted chromanes have demonstrated high binding affinity for the estrogen receptor, with IC50 values between 7-10 nM. nih.govebi.ac.uk Additionally, lactam-fused chroman derivatives have been developed as ligands with dual affinity for the 5-HT1A receptor and the serotonin transporter. doi.org The trifluoromethyl group in the target compound can also play a role in receptor binding, as evidenced by 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives that act as antagonists for the P2Y6 receptor. nih.gov
Table 3: Receptor Binding Affinities of Chromane Analogs
| Compound Class | Receptor Target | Reported Affinity |
|---|---|---|
| 3-Amino-chromanes | σ1 receptor | Ki = 2.1 nM nih.govacs.org |
| Thio-substituted chromanes | Estrogen receptor | IC50 = 7-10 nM nih.govebi.ac.uk |
| Lactam-fused chromanes | 5-HT1A / Serotonin Transporter | High affinity doi.org |
| 3-Nitro-2-(trifluoromethyl)-2H-chromenes | P2Y6 receptor | Antagonist activity nih.gov |
Cell-Based Mechanistic Assays (e.g., Specific Pathway Modulation at a Molecular/Cellular Level)
The biological effects of chromane derivatives have been investigated through various cell-based assays to elucidate their mechanisms of action at the cellular level. For instance, 3-amino-chromane derivatives have been evaluated in 661W cells to determine their capacity to suppress reactive oxygen species (ROS). nih.govacs.org
In the context of cancer research, flavanone/chromanone derivatives have been observed to induce a G2/M phase cell cycle arrest in Caco-2 colon cancer cells. mdpi.com Spirocyclic chromane derivatives have shown potent antiproliferative activity in the 22Rv1 prostate cancer cell line, with IC50 values in the nanomolar range. nih.gov Furthermore, related chromone (B188151) compounds have demonstrated in vitro anti-lung carcinoma and anti-hepatoma activities. rsc.org
Table 4: In Vitro Cell-Based Mechanistic Assays of Chromane Analogs
| Compound Class | Cell Line | Assay Type | Observed Molecular/Cellular Effect |
|---|---|---|---|
| 3-Amino-chromanes | 661W cells | ROS detection | Suppression of reactive oxygen species nih.govacs.org |
| Flavanone/chromanone derivatives | Caco-2 | Cell cycle analysis | G2/M phase cell cycle arrest mdpi.com |
| Spirocyclic chromanes | 22Rv1 (prostate cancer) | Antiproliferation assay | IC50 = 96 nM for the most potent compound nih.gov |
| Trideuteromethylated chromones | Lung carcinoma and hepatoma cells | Cytotoxicity assay | Good to excellent in vitro activity rsc.org |
Influence of Stereochemistry of this compound on Molecular Interactions
Stereochemistry is a critical factor that governs the biological activity of chiral molecules. nih.govresearchgate.net The compound this compound possesses two chiral centers: one at the C3 position of the chromane ring and the other at the carbinol carbon bearing the trifluoromethyl group. This results in the possibility of four stereoisomers (two pairs of enantiomers).
The profound impact of stereochemistry is well-documented for chromane derivatives. In the case of 3-amino-chromane ligands, the (3R,4R) absolute stereochemistry was found to confer higher affinity and greater selectivity for the σ1 receptor when compared to its stereoisomers. nih.govacs.org This highlights the importance of the spatial arrangement of substituents on the chromane ring for molecular recognition.
The conformation of the chromane ring itself is also influenced by its substituents. X-ray crystallography of a chromane-carboxylate derivative has shown that the six-membered heterocyclic ring adopts a distorted half-chair conformation. researchgate.net It is highly probable that the different stereoisomers of this compound will exhibit distinct biological activities due to differential interactions with their molecular targets.
Future Perspectives and Research Directions for 1 Chroman 3 Yl 2,2,2 Trifluoroethan 1 Ol
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol and its analogs will likely focus on improving efficiency, stereoselectivity, and sustainability. Current methods for introducing trifluoromethyl groups can be harsh, but greener alternatives are emerging.
Key Research Thrusts:
Asymmetric Synthesis: Given that the compound possesses two chiral centers, developing enantioselective and diastereoselective synthetic methods is of paramount importance. Organocatalysis, particularly using bifunctional catalysts, has shown promise in the asymmetric synthesis of tertiary trifluoromethyl carbinols and could be adapted for this purpose. researchgate.net Nickel-catalyzed asymmetric reductive cross-coupling reactions have also been developed for the enantioselective synthesis of α-trifluoromethylated ketones, which can be subsequently reduced to the desired alcohols with high diastereoselectivity. nih.gov
Green Chemistry Approaches: Future synthetic strategies are expected to align with the principles of green chemistry. This includes the use of environmentally benign solvents, such as water, and the development of recyclable catalysts. nih.gov Micellar catalysis, using surfactants like TPGS-750-M in water, has been shown to be effective for the trifluoromethylation of heterocycles at room temperature and could be explored for the synthesis of the target compound. nih.govrsc.org The use of eco-friendly catalysts, such as AlPMo12O40 supported on carbon, has also been reported for the synthesis of chromanols and could be adapted for trifluoromethylated precursors.
Continuous Flow Synthesis: Continuous-flow methodologies offer advantages in terms of safety, scalability, and efficiency. A continuous-flow route for the preparation of trifluoromethylated N-fused heterocycles has been developed, suggesting that similar approaches could be designed for the synthesis of trifluoromethylated chromanols, potentially reducing reaction times and improving yields. acs.org
| Synthetic Strategy | Potential Advantages | Relevant Precedents |
| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions | Synthesis of chiral tertiary trifluoromethyl carbinols researchgate.net |
| Nickel-Catalyzed Asymmetric Reductive Cross-Coupling | High yields and enantioselectivity, good functional group compatibility | Enantioselective synthesis of α-trifluoromethylated ketones nih.gov |
| Micellar Catalysis in Water | Use of green solvent, recyclable medium, ambient temperature | Trifluoromethylation of various heterocyclic compounds nih.govrsc.org |
| Heterogeneous Catalysis | Recyclable catalyst, improved selectivity | Synthesis of chromanols using AlPMo12O40/Carbon |
| Continuous Flow Synthesis | Improved safety and scalability, reduced reaction times | Preparation of trifluoromethylated N-fused heterocycles acs.org |
Exploration of Novel Chemical Transformations and Derivatizations
The chemical reactivity of this compound offers numerous avenues for the creation of new derivatives with potentially enhanced properties. The presence of both a secondary alcohol and a chroman ring system provides multiple sites for chemical modification.
Potential Derivatizations and Transformations:
Reactions of the Hydroxyl Group: The secondary alcohol functionality can be a versatile handle for various transformations.
Esterification and Etherification: The synthesis of esters and ethers can modulate the lipophilicity and pharmacokinetic profile of the molecule. researchgate.net
Oxidation: Oxidation of the alcohol to the corresponding trifluoromethyl ketone would provide access to a new class of derivatives. Trifluoromethyl ketones are known to be potent inhibitors of various enzymes due to their ability to form stable hemiacetal adducts with active site serine residues. researchgate.netnih.gov
Deoxytrifluoromethylation: Direct conversion of the hydroxyl group to a trifluoromethyl group could be explored to generate bis(trifluoromethyl)ated chroman derivatives, which may exhibit unique biological activities. researchgate.net
Modification of the Chroman Ring:
Aromatic Substitution: Electrophilic aromatic substitution on the benzene (B151609) ring of the chroman moiety could be used to introduce additional functional groups, such as halogens or nitro groups, which can further be modified.
Ring-Opening Reactions: Under certain conditions, the pyran ring of the chroman could be opened to yield other classes of phenolic compounds.
| Transformation | Potential Outcome |
| Esterification/Etherification | Modified lipophilicity and pharmacokinetics |
| Oxidation to Ketone | Access to potential enzyme inhibitors |
| Deoxytrifluoromethylation | Synthesis of bis(trifluoromethyl)ated analogs |
| Aromatic Substitution | Introduction of new functional groups |
Advanced Computational Modeling for Deeper Mechanistic Insights and Predictive Studies
Computational chemistry offers powerful tools to understand the structural, electronic, and reactive properties of this compound, guiding further experimental work.
Computational Approaches and Their Applications:
Density Functional Theory (DFT): DFT calculations can be employed to investigate the reaction mechanisms of its synthesis and derivatization. austinpublishinggroup.com This can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of transformations. Furthermore, DFT can be used to calculate molecular properties such as HOMO-LUMO energy gaps, which can correlate with biological activity. d-nb.inforesearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological macromolecules, such as proteins and nucleic acids. nih.govsemanticscholar.orgepfl.ch This is crucial for understanding its mechanism of action at a molecular level and for designing more potent analogs.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and intermolecular interactions within the molecule and in its complexes with biological targets. d-nb.inforesearchgate.net
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanism studies, electronic property calculations | Optimization of synthesis, prediction of reactivity and biological activity |
| Molecular Dynamics (MD) Simulations | Conformational analysis, biomolecular interactions | Understanding of molecular flexibility and binding modes to biological targets |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and interactions | Detailed characterization of bonding and non-covalent interactions |
Identification of New Molecular Targets for Mechanistic in vitro Studies and Chemical Biology Tools
The unique combination of a chroman scaffold and a trifluoromethylated alcohol suggests that this compound could have interesting biological activities and applications as a chemical biology tool.
Future Research Directions in Biology and Chemical Biology:
Screening for Biological Activity: The compound and its derivatives should be screened against a wide range of biological targets. Chroman and flavonoid derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory effects. nih.govnih.govrjptonline.org The presence of the trifluoromethyl group can enhance these activities. For instance, trifluoromethyl-containing compounds have been designed as potent inhibitors for enzymes like angiotensin-converting enzyme. nih.gov
Development of Chemical Biology Probes: The fluorine atoms in the trifluoromethyl group can serve as a sensitive reporter for ¹⁹F NMR spectroscopy. nih.govresearchgate.netresearchgate.net This opens up the possibility of using this compound and its derivatives as probes to study protein-ligand interactions, conformational changes in biomolecules, and cellular uptake, without the need for a fluorescent or radioactive label. nih.govresearchgate.net Libraries of fluorinated azides are already being used as clickable ¹⁹F NMR probes, and a similar strategy could be developed for this chroman-based scaffold. pharma-industry-review.com
| Research Area | Approach | Potential Outcome |
| Biological Activity Screening | In vitro assays against various cell lines and enzymes | Identification of novel therapeutic leads |
| ¹⁹F NMR Probes | Synthesis of derivatives for ¹⁹F NMR studies | Development of tools to study biomolecular interactions and dynamics |
Q & A
Q. What are the optimal synthetic routes for 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol, and how can reaction conditions be tailored to improve yield?
The synthesis of fluorinated alcohols like this compound often involves multi-step organic reactions. Key steps may include Friedel-Crafts alkylation to attach the chroman moiety, followed by trifluoromethylation. For example, and highlight the use of controlled cooling (-100°C) and catalysts like sulfuric acid to minimize by-products . To optimize yield:
Q. Which analytical techniques are most effective for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl group at δ 4.5–5.5 ppm) and carbon backbone. ¹⁹F NMR detects trifluoromethyl groups (δ -70 to -80 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₀H₉F₃O₂ = 224.07 g/mol) .
- X-ray crystallography : SHELX software () resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. How do substituents on the chroman ring influence the compound’s electronic properties and reactivity?
The trifluoromethyl group is electron-withdrawing, polarizing the hydroxyl group and increasing acidity (pKa ~12–14). and demonstrate that substituents like bromo or methoxy groups alter electronic density:
- Electron-donating groups (e.g., -OCH₃) : Stabilize carbocation intermediates in SN1 reactions .
- Electron-withdrawing groups (e.g., -CF₃) : Enhance resistance to oxidation .
Methodological approach : - DFT calculations : Model substituent effects on charge distribution.
- Kinetic studies : Compare reaction rates under varying substituent conditions.
Q. How can researchers resolve conflicting data regarding the compound’s biological activity in different assays?
Discrepancies may arise from enantiomeric purity or solvent interactions. For example:
- Enantiomer-specific activity : shows that (R)- and (S)-enantiomers of similar compounds exhibit divergent enzyme inhibition . Use chiral HPLC to isolate enantiomers and test separately.
- Solvent effects : notes that DMSO or PEG 300 can alter solubility and bioavailability. Standardize solvent systems across assays .
- Control experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions.
Q. What strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
- Docking simulations : Use software like AutoDock to predict binding interactions with active sites (e.g., hydrophobic pockets favored by -CF₃ groups) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- Site-directed mutagenesis : Modify enzyme residues to identify critical interaction sites.
Q. How can researchers design experiments to assess the compound’s metabolic stability in vivo?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .
- Stable isotope labeling : Synthesize a deuterated analog (e.g., -CD₃ instead of -CF₃) for tracking via LC-MS .
- Pharmacokinetic profiling : Monitor plasma half-life and metabolite formation in animal models.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic data versus computational structural predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
